7-Methyl-DL-tryptophan

概要

説明

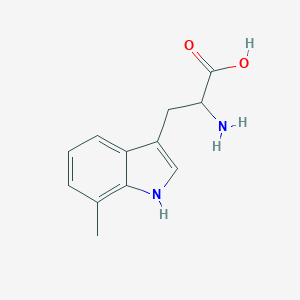

7-Methyl-DL-tryptophan is a derivative of the amino acid tryptophan. It is characterized by the addition of a methyl group at the seventh position of the indole ring. This compound has a molecular formula of C12H14N2O2 and a molecular weight of 218.25 g/mol . It is an off-white crystalline substance with a melting point of 296°C (decomposition) and a boiling point of approximately 448.8°C .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-DL-tryptophan typically involves the methylation of tryptophan derivatives. One common method is the alkylation of indole derivatives using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions: 7-Methyl-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of tryptophan.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include various indole derivatives and substituted tryptophan analogs .

科学的研究の応用

Chemical Properties and Structure

7-Methyl-DL-tryptophan (C₁₂H₁₄N₂O₂) is characterized by a methyl group at the 7-position of the indole ring. Its molecular weight is approximately 218.25 g/mol. This modification influences its interactions with biological systems, making it a valuable tool for research .

Biochemical Applications

-

Precursor in Biosynthesis :

- This compound serves as a precursor in the biosynthesis of non-ribosomal peptide antibiotics, which are crucial for developing new antimicrobial agents.

-

Selective Marker in Plant Research :

- It has been utilized as a selectable marker in plant transformation systems. A study demonstrated that this compound could effectively discriminate between transgenic plants expressing a feedback-insensitive anthranilate synthase alpha-subunit and non-transformed controls, outperforming traditional selection agents like 5-methyltryptophan .

- Inhibition of Metabolic Pathways :

Therapeutic Potential

Research indicates that this compound may have implications in treating conditions related to serotonin synthesis and metabolism. Its structural modifications allow researchers to explore its effects on neurotransmitter pathways, potentially leading to new therapeutic strategies for mood disorders and neurodegenerative diseases.

Case Study 1: Plant Transformation

A pivotal study focused on the use of this compound as a selectable marker in tobacco plant transformation. Researchers integrated an expression cassette containing the anthranilate synthase gene into tobacco leaf discs using Agrobacterium tumefaciens. The presence of 300 µM of this compound allowed for the successful selection of transgenic lines showing increased free tryptophan concentrations compared to wild-type controls .

Case Study 2: Neurotransmitter Research

In another study, the effects of this compound on serotonin synthesis were evaluated in neuronal cell cultures. The results indicated that this compound could modulate serotonin levels, suggesting its potential role in developing treatments for depression and anxiety disorders .

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional characteristics of this compound compared to other tryptophan derivatives:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| Tryptophan | Basic structure with an indole side chain | Precursor to serotonin and melatonin |

| 5-Hydroxytryptophan | Hydroxyl group at the 5-position | Direct precursor to serotonin |

| 1-Methyl-DL-tryptophan | Methyl group at the 1-position | Less studied; potential effects on neurotransmission |

| N,N-Dimethyltryptamine | Two methyl groups on the nitrogen atom | Known for psychoactive properties |

| Kynurenine | Product of tryptophan metabolism | Involved in neurodegenerative processes |

| This compound | Methyl group at the 7-position | Influences biological activity; potential therapeutic applications |

作用機序

The mechanism of action of 7-Methyl-DL-tryptophan involves its interaction with various molecular targets and pathways:

類似化合物との比較

- 5-Methyl-DL-tryptophan

- 6-Methyl-DL-tryptophan

- 1-Methyl-DL-tryptophan

- α-Methyl-DL-tryptophan

Comparison: 7-Methyl-DL-tryptophan is unique due to its specific methylation at the seventh position, which imparts distinct chemical and biological properties. Unlike other methylated tryptophan derivatives, it serves as a key precursor for non-ribosomal peptide antibiotics and exhibits unique interactions with metabolic pathways .

生物活性

7-Methyl-DL-tryptophan is an amino acid derivative and a structural analog of tryptophan, characterized by the addition of a methyl group at the 7-position of the indole ring. Its molecular formula is CHNO, with a molecular weight of approximately 218.25 g/mol. This compound plays a significant role as a precursor in the biosynthesis of various non-ribosomal peptide antibiotics and is involved in several biochemical pathways, including those leading to serotonin synthesis .

Serotonin Precursor

This compound can be converted into serotonin in vivo, thereby influencing neurotransmitter levels and potentially affecting mood and behavior. This conversion highlights its significance in neurobiology and psychopharmacology.

Enzymatic Interactions

Research indicates that this compound interacts differently with various enzymes compared to its parent compound, tryptophan. Specifically, it has been studied in relation to prenyltransferases, which are enzymes that catalyze the transfer of prenyl groups to substrates. The methylation at the 7-position alters its substrate specificity and enzymatic acceptance .

Table 1: Enzymatic Activity Comparison

| Compound | Relative Conversion Yield (%) | Enzyme Type |

|---|---|---|

| L-Tryptophan | 100 | FgaPT2 |

| D-Tryptophan | 5 | FgaPT2 |

| This compound | 6 | 7-DMATS |

| 5-Methyl-L-Tryptophan | 98.4 | 5-DMATS |

The data indicate that while L-tryptophan is a preferred substrate for many enzymes, this compound shows significantly reduced conversion rates, suggesting a unique interaction profile that could be leveraged for therapeutic applications .

Immunological Effects

Studies have explored the immunological implications of tryptophan derivatives, including their role in modulating immune responses. The kynurenine pathway, which metabolizes tryptophan, has been linked to immunoresistance in tumors. Increased levels of tryptophan metabolites can influence tumor growth and immune evasion strategies .

Case Study: Tryptophan Metabolism in Cancer

In research examining tryptophan metabolism in breast cancer, it was found that elevated levels of kynurenine derivatives (which can be influenced by compounds like this compound) correlated with poor patient outcomes. This suggests that manipulating tryptophan metabolism could provide therapeutic avenues for enhancing anti-tumor immunity .

Case Study: Neuroimaging Studies

Neuroimaging studies utilizing alpha-[C]methyl-L-tryptophan (AMT) have demonstrated the compound's utility in assessing serotonin synthesis in the brain. These studies have revealed gender differences in serotonin metabolism, indicating potential applications for understanding mood disorders through the lens of tryptophan derivatives like this compound .

特性

IUPAC Name |

2-amino-3-(7-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-3-2-4-9-8(6-14-11(7)9)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZNJNHBBROHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278707 | |

| Record name | 7-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3456-73-3, 17332-70-6 | |

| Record name | NSC9365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyl-DL-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 7-Methyl-DL-tryptophan in plant plastid transformation?

A1: this compound (7MT) serves as a selection agent in plastid transformation using the feedback-insensitive anthranilate synthase α-subunit gene of tobacco (ASA2) [, ]. This method offers an alternative to traditional antibiotic or herbicide resistance markers, addressing concerns about the environmental impact of these markers in genetically modified plants.

Q2: Does this compound affect the transformed plants in any way?

A3: Research indicates that plastid transformed tobacco lines, selected using 7MT, exhibit normal phenotype and fertility []. Interestingly, these plants also show increased anthranilate synthase activity, less sensitive to tryptophan feedback inhibition, resulting in approximately sevenfold higher free tryptophan levels in leaves [].

Q3: Are there other compounds similar to this compound used in this context?

A4: Yes, 4-methylindole (4MI) is another indole analogue that has been successfully used as a selection agent alongside 7MT in plastid transformation utilizing the ASA2 marker [, ]. This suggests that both compounds might share a similar mechanism of action or target similar pathways.

Q4: Beyond plant transformation, is this compound a substrate for any other enzymes?

A5: Research shows that two bacterial 6-dimethylallyltryptophan synthases (6-DMATS) can utilize this compound as a substrate []. These enzymes catalyze the prenylation of tryptophan and its derivatives at the C-6 position of the indole ring. Interestingly, these enzymes also accept other substrates like D-tryptophan and various methylated tryptophan derivatives, highlighting their substrate flexibility [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。